

Introduction to (5-(Trifluoromethyl)pyridin-2-yl)methanol

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Compound of Interest

Compound Name: (5-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B151743

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(5-(Trifluoromethyl)pyridin-2-yl)methanol is a heterocyclic organic compound with the chemical formula $C_7H_6F_3NO$. It is recognized for its role as a versatile building block in the synthesis of more complex molecules. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including solubility, metabolic stability, and biological activity. This compound is known to be soluble in organic solvents while exhibiting limited solubility in water^{[1][2]}.

Qualitative Solubility Profile

General observations indicate that **(5-(Trifluoromethyl)pyridin-2-yl)methanol** follows the "like dissolves like" principle. Its trifluoromethyl group imparts a degree of lipophilicity, contributing to its solubility in various organic solvents. Conversely, its capacity for hydrogen bonding via the hydroxyl group and the pyridine nitrogen atom allows for some interaction with polar solvents, though its overall aqueous solubility is limited^{[1][2]}.

Table 1: Qualitative Solubility of **(5-(Trifluoromethyl)pyridin-2-yl)methanol**

Solvent Class	General Solubility
Polar Protic (e.g., Water)	Limited Solubility
Polar Aprotic (e.g., DMSO, Acetonitrile)	Generally Soluble
Non-Polar (e.g., Toluene)	Generally Soluble

Experimental Protocols for Quantitative Solubility Determination

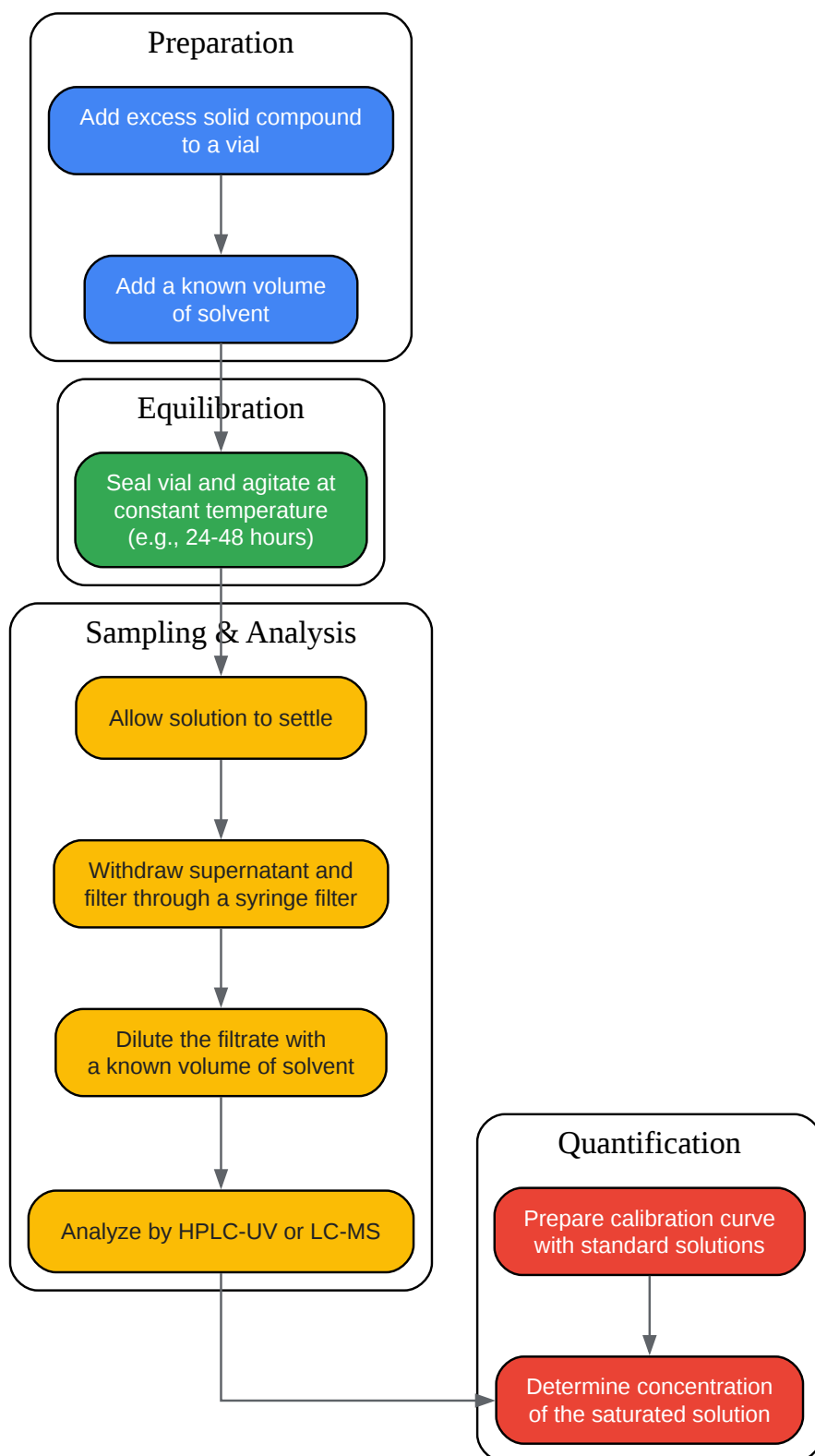
To obtain precise solubility data, a systematic experimental approach is required. The following protocols describe the thermodynamic (equilibrium) solubility determination using the widely accepted shake-flask method followed by quantification.

Materials and Equipment

- **(5-(Trifluoromethyl)pyridin-2-yl)methanol** (solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)
- Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the general workflow for determining the thermodynamic solubility of **(5-(Trifluoromethyl)pyridin-2-yl)methanol**.



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Caption: Workflow for Thermodynamic Solubility Determination.

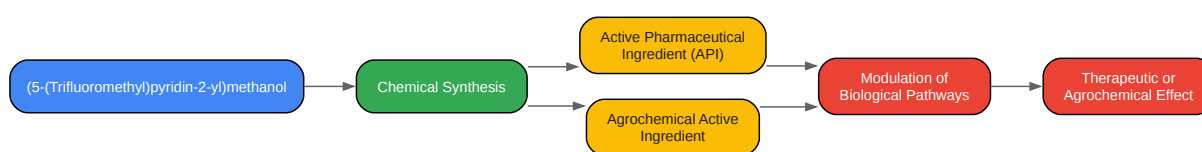
Detailed Procedure

- Preparation of Saturated Solution: Add an excess amount of solid **(5-(Trifluoromethyl)pyridin-2-yl)methanol** to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
- Add a precise volume of the desired solvent to the vial.
- Equilibration: Seal the vials tightly and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
- Sample Collection and Preparation: After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microcrystals.
- Quantification:
 - Calibration Curve: Prepare a series of standard solutions of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC-UV or LC-MS method to generate a calibration curve of response versus concentration.
 - Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.
- Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in µg/mL or µM.

Signaling Pathways and Biological Context

Currently, there is no specific, publicly available information detailing the signaling pathways directly modulated by **(5-(Trifluoromethyl)pyridin-2-yl)methanol** itself. This is expected, as its primary role is that of a synthetic intermediate. The biological activities and associated signaling pathways would be characteristic of the final, more complex molecules synthesized from this building block. These downstream products are often developed for applications in pharmaceuticals and agrochemicals, targeting a wide range of biological processes[2][3].

The logical relationship for the application of this compound can be visualized as follows:



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Caption: Role as a Synthetic Intermediate.

Conclusion

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a valuable chemical intermediate with solubility characteristics that make it suitable for a variety of organic reactions. While quantitative solubility data is not readily published, it can be reliably determined using standard laboratory protocols such as the shake-flask method coupled with HPLC-UV or LC-MS analysis. Understanding the solubility of this compound in different solvent systems is a critical first step for its effective use in the synthesis and development of new pharmaceutical and agrochemical agents.

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